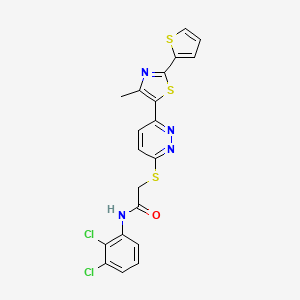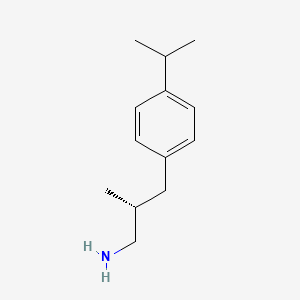
(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is a chiral amine that is commonly known as Dexmedetomidine. It is a potent sedative and analgesic agent that is used in clinical settings for the management of pain, anxiety, and sedation. Dexmedetomidine is a selective alpha-2 adrenergic receptor agonist that produces sedation and analgesia by inhibiting the release of norepinephrine from presynaptic neurons.
Mécanisme D'action
Dexmedetomidine produces sedation and analgesia by selectively activating alpha-2 adrenergic receptors in the central nervous system. This results in the inhibition of norepinephrine release from presynaptic neurons, leading to decreased sympathetic activity and increased parasympathetic activity. Dexmedetomidine also activates alpha-2 adrenergic receptors in the locus coeruleus, leading to decreased release of norepinephrine and increased release of gamma-aminobutyric acid (GABA), which produces sedation.
Biochemical and Physiological Effects:
Dexmedetomidine produces sedation, analgesia, and anxiolysis without causing respiratory depression. It also has sympatholytic effects, leading to decreased heart rate, blood pressure, and cardiac output. Dexmedetomidine has been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury, traumatic brain injury, and spinal cord injury.
Avantages Et Limitations Des Expériences En Laboratoire
Dexmedetomidine is a useful tool for studying the role of alpha-2 adrenergic receptors in the central nervous system. It can be used to investigate the effects of alpha-2 adrenergic receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity. However, Dexmedetomidine has limitations in terms of its selectivity for alpha-2 adrenergic receptors, as it can also activate alpha-1 adrenergic receptors at higher concentrations.
Orientations Futures
Future research on Dexmedetomidine could focus on its potential use in the treatment of neurological disorders such as stroke, traumatic brain injury, and spinal cord injury. Dexmedetomidine could also be investigated for its potential use in the treatment of opioid addiction and alcohol dependence. Further studies could also investigate the molecular mechanisms underlying the neuroprotective effects of Dexmedetomidine.
Méthodes De Synthèse
Dexmedetomidine can be synthesized by the reaction of 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine with 2-methyl-2-propanol in the presence of a Lewis acid catalyst. The reaction produces a racemic mixture of Dexmedetomidine, which can be separated into its enantiomers using chiral chromatography.
Applications De Recherche Scientifique
Dexmedetomidine has been extensively studied for its sedative and analgesic properties. It has been used in clinical settings for the management of pain, anxiety, and sedation in critically ill patients. Dexmedetomidine has also been investigated for its potential use in the treatment of opioid withdrawal syndrome, alcohol withdrawal syndrome, and delirium.
Propriétés
IUPAC Name |
(2R)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTGLWCTQYPUCY-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422083.png)
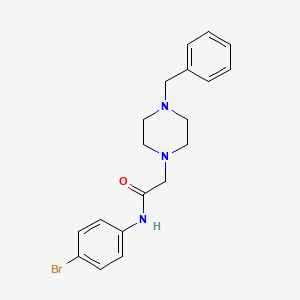
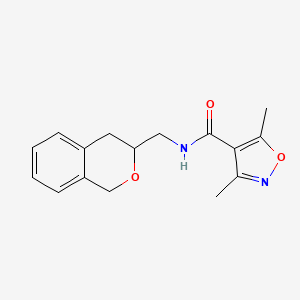
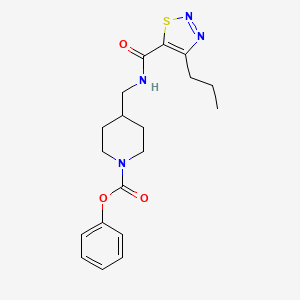
![2-(4-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422091.png)
![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)
![3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2422095.png)
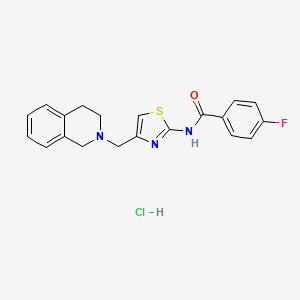
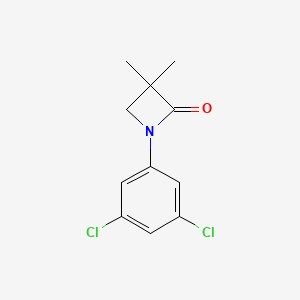
![6-[2-amino-5-(2-bromophenoxy)-1H-pyrimidin-6-ylidene]-3-ethoxy-1-cyclohexa-2,4-dienone](/img/structure/B2422099.png)
![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2422103.png)
